N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
- N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide, also known as acetazolamide , is an organic compound.
- It falls under the category of aromatic amides.
- Acetazolamide has various applications in medicine, chemistry, and industry.
Preparation Methods
- The synthetic route for acetazolamide involves the reaction of 2-amino-5-sulfamoyl-1,3,4-thiadiazole with acetic anhydride.
- The industrial production methods typically use large-scale reactions with optimized conditions to achieve high yields.
Chemical Reactions Analysis
- Acetazolamide undergoes various reactions, including:
Amide formation: The reaction between 2-amino-5-sulfamoyl-1,3,4-thiadiazole and acetic anhydride.
Hydrolysis: Acetazolamide can be hydrolyzed to its corresponding carboxylic acid.
- Common reagents include acetic anhydride, sulfuric acid, and sodium hydroxide.
- Major products include acetazolamide itself and its hydrolysis product.
Scientific Research Applications
Chemistry and Biology:
Mechanism of Action
- Acetazolamide inhibits carbonic anhydrase enzymes, leading to decreased bicarbonate production.
- This effect impacts pH regulation, fluid balance, and ion transport in various tissues.
Comparison with Similar Compounds
- Acetazolamide is unique due to its specific mechanism of action.
- Similar compounds include other sulfonamides and carbonic anhydrase inhibitors.
Remember, acetazolamide plays a crucial role in medicine and research, making it an intriguing compound with diverse applications!
Properties
Molecular Formula |
C14H14N4O2S2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H14N4O2S2/c1-8(2)6-12-16-17-14(22-12)15-13(19)9-7-10(20-18-9)11-4-3-5-21-11/h3-5,7-8H,6H2,1-2H3,(H,15,17,19) |
InChI Key |
PNSSCMHCDWCPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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